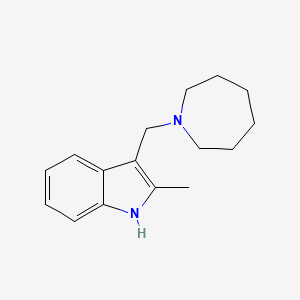
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as IPP, is a chemical compound that has been extensively researched in the field of neuroscience. This compound is a potent antagonist of the serotonin 5-HT1A receptor and has been shown to have a variety of potential applications in the treatment of psychiatric disorders such as anxiety and depression. In
Mecanismo De Acción
The mechanism of action of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is thought to involve its antagonism of the serotonin 5-HT1A receptor. This receptor is known to play a key role in the regulation of mood and anxiety, and its activation has been associated with anxiogenic and depressive effects. By blocking the activity of this receptor, 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine may be able to reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects in animal models. 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments is that it is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation of using 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is that it has poor water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new medications based on the structure of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine that may have improved efficacy and fewer side effects. Another area of interest is the exploration of the role of the serotonin 5-HT1A receptor in other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also potential for research on the use of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine in combination with other medications to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine involves a series of chemical reactions that begin with the condensation of 4-isopropoxybenzoyl chloride and 4-methoxyphenylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a white solid, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied in the field of neuroscience for its potential applications in the treatment of psychiatric disorders such as anxiety and depression. Research has shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a potent antagonist of the serotonin 5-HT1A receptor, which has been implicated in the regulation of mood and anxiety. Studies have also shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the development of new psychiatric medications.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-20-8-4-17(5-9-20)21(24)23-14-12-22(13-15-23)18-6-10-19(25-3)11-7-18/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWHQDSWVQIDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5615332.png)


![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)



![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5615377.png)



![2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615401.png)
![1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5615405.png)